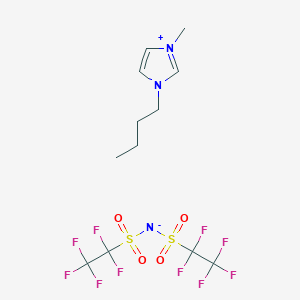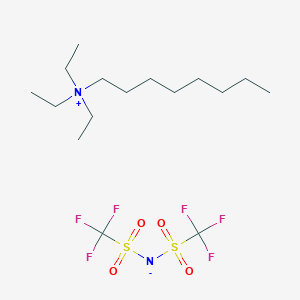
Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% (OAP-OHCl) is a highly versatile material that has been used in a variety of scientific research applications. OAP-OHCl is a type of organosilicon compound, which is a hybrid of organic and inorganic molecules. It is a white crystalline solid, with a melting point of around 100°C. OAP-OHCl is a popular choice for lab experiments due to its stability, low toxicity, and wide range of applications.
Aplicaciones Científicas De Investigación
Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% has been used in a wide range of scientific research applications. It has been used as a coating for electronic components, as a surfactant for oil-in-water emulsions, and as a catalyst for organic reactions. It has also been used in the fabrication of nanostructures, such as nanowires and nanotubes. Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% has also been used in medical research, as it has been found to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% is not yet fully understood. However, it is believed that the silsesquioxane component of the molecule binds to proteins and other molecules, allowing them to be more easily transported into cells. This can help to increase the efficiency of drug delivery, as well as increase the effectiveness of certain treatments.
Biochemical and Physiological Effects
Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as being able to inhibit the growth of certain types of cancer cells. It has also been found to have anti-bacterial and anti-fungal properties. In addition, Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% has several advantages for lab experiments. It is a highly stable material, with a low toxicity, making it safe to use in experiments. It is also a versatile material, with a wide range of applications. However, there are some limitations to using Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% in lab experiments. It is a relatively expensive material, and it is not soluble in most organic solvents.
Direcciones Futuras
There are several potential future directions for the use of Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97%. It could be used in the development of new drugs and treatments, such as for cancer or other diseases. It could also be used in the development of new materials, such as nanostructures and nanomaterials. It could also be used in the development of new coatings and surfaces, such as for electronic components or medical implants. Finally, Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% could be used in the development of new catalysts for organic reactions.
Métodos De Síntesis
Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% can be synthesized in several ways, including the hydrolysis of octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% (Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97%). The reaction is carried out in an aqueous solution of concentrated hydrochloric acid at a temperature of between 80-100°C. The reaction produces a white solid, which is then filtered and washed with water to remove any impurities. The solid is then dried and the resulting material is Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97%.
Propiedades
IUPAC Name |
3-[3,5,7,9,11,13,15-heptakis(3-azaniumylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propylazanium;octachloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H64N8O12Si8.8ClH/c25-9-1-17-45-33-46(18-2-10-26)36-49(21-5-13-29)38-47(34-45,19-3-11-27)40-51(23-7-15-31)41-48(35-45,20-4-12-28)39-50(37-46,22-6-14-30)43-52(42-49,44-51)24-8-16-32;;;;;;;;/h1-32H2;8*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNPYKOHSBUQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[NH3+])C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCC[NH3+])CCC[NH3+])CCC[NH3+])CCC[NH3+])CCC[NH3+])CCC[NH3+])CCC[NH3+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H72Cl8N8O12Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)








![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)